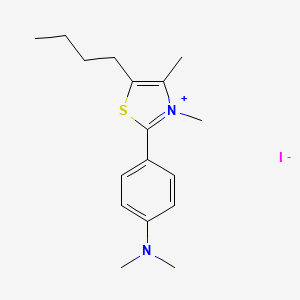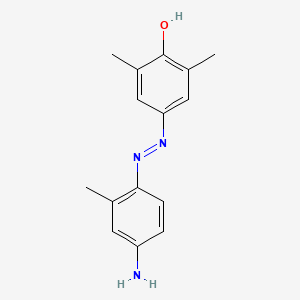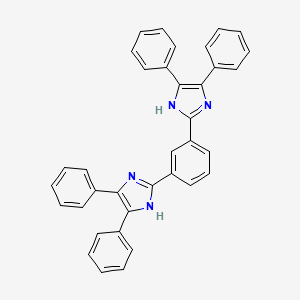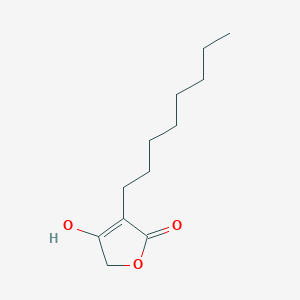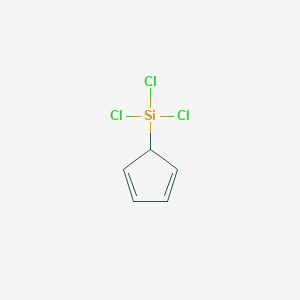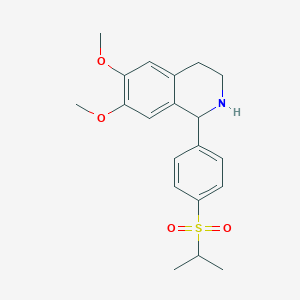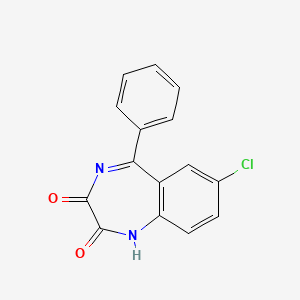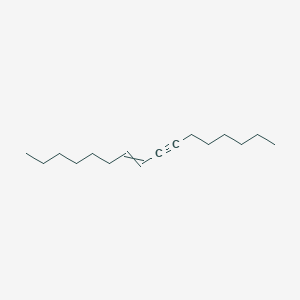
Hexadec-7-EN-9-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadec-7-EN-9-yne is an organic compound with the molecular formula C16H28. It is a long-chain hydrocarbon featuring both an alkene and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadec-7-EN-9-yne can be synthesized through several methods. One common approach involves the condensation of 1-bromo-8-octyne with 1-octyne under specific conditions. The reaction typically requires a strong base such as lithium amide (LiNH2) and a solvent like hexamethylphosphoramide (HMPA) at low temperatures (around 10°C) followed by heating to 55°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Hexadec-7-EN-9-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo halogenation or other substitution reactions at the double or triple bond sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Hexadec-7-EN-9-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biological systems and as a model compound for studying enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexadec-7-EN-9-yne depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling it to participate in multiple types of chemical transformations.
Comparación Con Compuestos Similares
Hexadec-7-EN-9-yne can be compared to other long-chain hydrocarbons with similar functional groups:
Hexadec-9-enal: A related compound with an aldehyde group instead of an alkyne.
Hexadec-11-en-1-yl acetate: Features an ester group and is used in pheromone research.
1-Hexadecyne: A simpler alkyne without the alkene group.
This compound’s uniqueness lies in its dual functionality, making it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
13343-81-2 |
|---|---|
Fórmula molecular |
C16H28 |
Peso molecular |
220.39 g/mol |
Nombre IUPAC |
hexadec-7-en-9-yne |
InChI |
InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12H2,1-2H3 |
Clave InChI |
LNQMQUYZNTZSSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC#CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)

